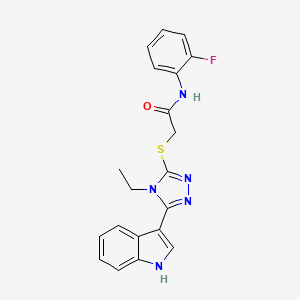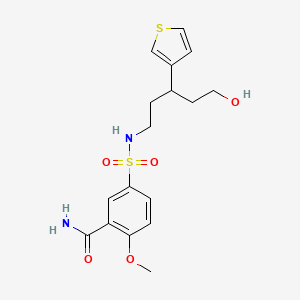
5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a multistep process and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis. This compound 1 has also been found to activate certain signaling pathways that are involved in neuroprotection and metabolic regulation.
Biochemical and physiological effects:
This compound 1 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell proliferation and migration, and reduce fibrosis in various tissues. This compound 1 has also been found to improve cognitive function and metabolic regulation in animal models.
实验室实验的优点和局限性
One advantage of 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 is that it has shown promising results in various preclinical studies. Additionally, the synthesis method for this compound 1 has been optimized to produce high yields of pure product. However, one limitation of this compound 1 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in clinical trials. Additionally, this compound 1 may have potential applications in other therapeutic areas such as cardiovascular disease and autoimmune disorders. Further research is needed to fully understand the potential of this compound 1 as a therapeutic agent.
In conclusion, this compound, also known as this compound 1, is a novel small molecule that has shown promising results in various preclinical studies. Its synthesis method has been optimized to produce high yields of pure product. This compound 1 has potential therapeutic applications in various areas such as inflammation, cancer, fibrosis, neurodegenerative diseases, and metabolic disorders. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.
合成方法
The synthesis of 5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 involves a multistep process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-hydroxy-3-(thiophen-3-yl)pentan-1-amine to form an amide intermediate. The amide intermediate is then reacted with sulfamide to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound 1.
科学研究应用
5-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)-2-methoxybenzamide 1 has been shown to have potential therapeutic applications in various preclinical studies. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. This compound 1 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound 1 has been found to have potential in the treatment of metabolic disorders such as obesity and diabetes.
属性
IUPAC Name |
5-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-16-3-2-14(10-15(16)17(18)21)26(22,23)19-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,19-20H,4-5,7-8H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLNFGAGBCKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
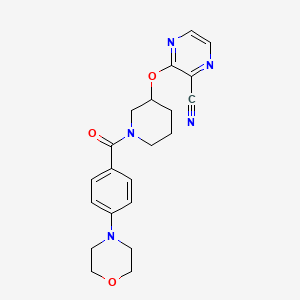
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2461978.png)

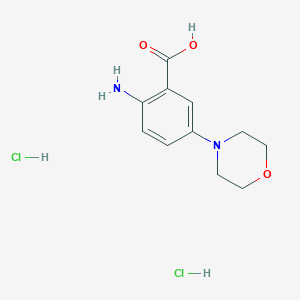
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)
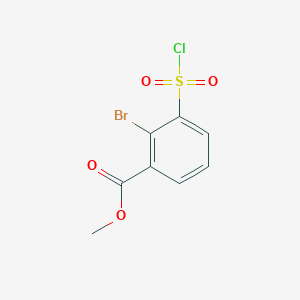

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)
![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)
![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)

